molecular formula C19H27ClN2S B12366697 Pergolide-d7 (hydrochloride)

Pergolide-d7 (hydrochloride)

Cat. No.: B12366697
M. Wt: 358.0 g/mol
InChI Key: YJVAJTHZWSIXHU-RHIUWHKTSA-N
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Description

Pergolide-d7 (hydrochloride) is a deuterated form of Pergolide, an ergot-derived, orally active dopamine receptor agonist. This compound is primarily used in scientific research, particularly in the study of Parkinson’s disease. The deuterium labeling in Pergolide-d7 (hydrochloride) allows researchers to trace and quantify the compound’s pharmacokinetics and metabolic pathways more accurately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pergolide-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Pergolide molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.

Industrial Production Methods

Industrial production of Pergolide-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to confirm its isotopic labeling and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Pergolide-d7 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines .

Scientific Research Applications

Pergolide-d7 (hydrochloride) is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of Pergolide in biological systems.

    Medicine: Used in pharmacokinetic studies to develop better therapeutic strategies for Parkinson’s disease.

    Industry: Utilized in the development of new drugs and in quality control processes.

Mechanism of Action

Pergolide-d7 (hydrochloride) exerts its effects by acting as an agonist at dopamine receptors, particularly D2 and D3 receptors. This interaction inhibits adenylyl cyclase activity, reducing intracellular cyclic AMP levels and modulating neurotransmitter release. The compound also affects serotonin receptors, contributing to its therapeutic effects in Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pergolide-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C19H27ClN2S

Molecular Weight

358.0 g/mol

IUPAC Name

(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride

InChI

InChI=1S/C19H26N2S.ClH/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H/t13-,16-,18-;/m1./s1/i1D3,3D2,7D2;

InChI Key

YJVAJTHZWSIXHU-RHIUWHKTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl

Origin of Product

United States

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